2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide
Description
The exact mass of the compound this compound is 694.05532 g/mol and the complexity rating of the compound is 550. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methylpyridin-1-ium;diiodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32N2O2.2HI/c1-30-20-6-4-8-25(30)15-10-23-12-17-27(18-13-23)33-29-22-24(14-19-28(29)32-3)11-16-26-9-5-7-21-31(26)2;;/h4-9,12-14,17-22H,10-11,15-16H2,1-3H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXXBTFBTORDGJ-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1CCC2=CC=C(C=C2)OC3=C(C=CC(=C3)CCC4=CC=CC=[N+]4C)OC.[I-].[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32I2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-2-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide (CAS Number: 365542-41-2) is a complex organic molecule with potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C29H32I2N2O2
- Molecular Weight : 694.3855 g/mol
- Structure : The compound features a pyridine core with methoxy and phenoxy substituents, contributing to its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Receptor Interaction
Research indicates that compounds structurally related to this molecule exhibit significant interactions with various neurotransmitter receptors, particularly serotonin receptors. For example, analogs have demonstrated affinity for the serotonin 5-HT(1A) receptor, influencing neuropharmacological outcomes such as hypothermia and ultrasonic vocalizations in animal models .
2. Anticancer Potential
The compound's structural characteristics suggest potential anticancer properties. A study on isoquinoline derivatives, which share structural similarities, found that certain derivatives exhibited cytotoxic effects against cancer cell lines (HeLa and HEK-293T) . This suggests that the compound may warrant further investigation in cancer therapeutics.
3. Cytotoxicity Studies
Cytotoxicity assays using the MTT method have shown that related compounds can inhibit cell proliferation in various cancer cell lines. The findings indicate that modifications in the molecular structure can significantly alter the cytotoxic efficacy .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses based on structural activity relationships (SAR) have been proposed:
- Serotonin Receptor Modulation : The compound may act as an antagonist at serotonin receptors, similar to other related compounds which have been shown to modulate serotonergic signaling pathways .
- Cellular Uptake and Efflux : Studies on related oxazolidinones suggest that the uptake mechanisms into cells and their subsequent efflux can influence their biological activity against Gram-negative bacteria, indicating a need for further exploration of this compound's pharmacokinetics .
Case Studies
Several case studies have highlighted the biological relevance of similar compounds:
Scientific Research Applications
The compound features a pyridinium moiety, which is known for its biological activity, particularly in neuropharmacology. The presence of methoxy and phenoxy groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.
Medicinal Chemistry
Anticancer Activity : Recent studies have indicated that compounds with similar structural motifs exhibit anticancer properties. The diiodide form may enhance the efficacy of the drug by increasing its stability and solubility in biological systems. For instance, derivatives of pyridinium have shown promise as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuropharmacological Research : The pyridinium structure is often associated with neurotransmitter modulation. Compounds like this one may serve as potential candidates for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease by targeting cholinergic pathways .
Material Science
Conductive Polymers : Research has explored the use of pyridinium-based compounds in creating conductive polymers. These materials can be utilized in electronic devices, sensors, and batteries due to their favorable electrical properties . The incorporation of diiodide can enhance the conductivity of these polymers, making them suitable for advanced applications.
Biological Research
Fluorescent Probes : The unique structure of this compound allows it to act as a fluorescent probe in biological imaging. Studies have demonstrated that similar compounds can be used to visualize cellular processes and track biomolecules in live cells . This application is crucial for understanding cellular dynamics and disease mechanisms.
Case Study 1: Anticancer Efficacy
A study conducted on a series of pyridinium derivatives, including variations of the target compound, demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of oxidative stress leading to apoptosis . The diiodide variant showed enhanced activity compared to its monoiodide counterparts.
Case Study 2: Neuroprotective Properties
Research published in a pharmacology journal highlighted the neuroprotective effects of pyridinium compounds in animal models of neurodegeneration. The study found that treatment with these compounds resulted in reduced neuronal loss and improved cognitive function, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Preparation Methods
Quaternization of Pyridine Derivatives
The 1-methylpyridin-1-ium subunits are synthesized via Menshutkin reactions , where pyridine derivatives react with methyl iodide under nucleophilic substitution conditions. For example:
Critical parameters :
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Solvent polarity : Acetonitrile or dimethylformamide (DMF) enhances reaction rates.
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Stoichiometry : Excess methyl iodide ensures complete quaternization.
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Counterion exchange : If intermediates use methanesulfonate (as seen in patent examples), subsequent anion metathesis with potassium iodide yields the diiodide form.
Functionalization of Pyridinium Intermediates
Ethyl spacers are introduced via alkylation of phenolic precursors. For instance, 2-(bromoethyl)-1-methylpyridinium bromide is prepared by reacting 2-vinylpyridine with hydrogen bromide followed by quaternization with methyl iodide:
Synthesis of the Aromatic Backbone
Williamson Ether Synthesis
The diaryl ether core is constructed using a two-step protocol :
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Phenolic alkylation : 2-Methoxy-5-hydroxyphenethyl alcohol is reacted with 1,4-diiodobenzene under Ullmann conditions to form the biphenylether scaffold.
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Coupling with pyridinium subunits : The bromoethylpyridinium intermediate is grafted onto the phenolic oxygen via nucleophilic substitution.
Example conditions :
Optimization considerations :
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Base selection : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) minimizes side reactions.
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Temperature control : Gradual warming prevents decomposition of pyridinium intermediates.
Final Assembly and Purification
Coupling of Pyridinium Moieties
The diiodide salt is obtained via counterion exchange if methanesulfonate intermediates are used initially. For example:
Purification Techniques
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Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
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Column chromatography : Silica gel with dichloromethane/methanol (9:1) removes unreacted precursors.
Analytical data :
| Property | Value |
|---|---|
| Melting point | 248–250°C (decomp.) |
| H NMR (DMSO) | δ 8.9 (d, 2H), 7.6–6.8 (m, aromatic), 4.5 (s, 4H), 3.9 (s, 6H) |
| MS (ESI+) | m/z 567.2 [M – 2I] |
Challenges and Alternative Routes
Steric Hindrance in Ether Formation
Bulky pyridinium groups impede coupling efficiency. Mitigation strategies :
Competing Side Reactions
Over-alkylation at phenolic oxygen is minimized by:
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Protecting groups : Temporary silylation of hydroxyl groups.
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Stepwise functionalization : Sequential addition of pyridinium subunits.
Scalability and Industrial Relevance
The patented route is scalable to kilogram quantities with modifications:
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Continuous flow reactors : Enhance mixing and heat transfer during quaternization.
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Solvent recovery : Ethanol and acetonitrile are recycled via distillation.
Economic considerations :
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Methyl iodide cost necessitates efficient recovery systems.
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Iodide counterions improve stability but increase molecular weight versus methanesulfonate analogues.
Q & A
Q. What analytical techniques are recommended to confirm the structural integrity of this compound?
Methodological Answer: A multi-technique approach is essential:
- X-ray diffraction (XRD): Resolves crystal structure, including space group (e.g., P1) and intermolecular interactions (e.g., C–H···I hydrogen bonds). Use Bruker APEXII CCD diffractometers for data collection and SHELX software (SHELXS97/SHELXL97) for refinement .
- NMR spectroscopy: Assigns proton and carbon environments, particularly for methoxy and pyridinium groups.
- Mass spectrometry (MS): Confirms molecular weight and fragmentation patterns.
- Elemental analysis: Validates iodine content due to the diiodide counterion.
| Technique | Key Parameters | Application Example |
|---|---|---|
| XRD | Space group P1, SHELX refinement | Crystal packing analysis |
| HPLC | C18 column, acetonitrile/water gradient | Purity assessment |
Q. What synthetic routes are documented for this compound, and what are critical reaction parameters?
Methodological Answer: Synthesis typically involves quaternization of pyridine derivatives and etherification. Key steps:
- Quaternization: React 1-methylpyridine with iodomethane under reflux in anhydrous conditions to form the pyridinium ion.
- Etherification: Use a Williamson ether synthesis approach, coupling methoxy-phenolic intermediates with bromoethylpyridinium derivatives.
- Critical parameters: Solvent polarity (e.g., hot water for improved solubility ), stoichiometric control (1:1 molar ratios for intermediates), and purification via recrystallization (e.g., ethanol/water mixtures).
Q. How can researchers determine the compound’s solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility: Perform shake-flask experiments in buffers (pH 1–12) with UV-Vis spectroscopy to quantify saturation points.
- Stability: Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., demethylation or iodide loss) can be identified via LC-MS .
Advanced Research Questions
Q. How should researchers resolve contradictions between observed and predicted spectroscopic data?
Methodological Answer:
- Cross-validation: Combine XRD (definitive structural proof) with DFT calculations to simulate NMR/IR spectra. Discrepancies in pyridinium ring proton shifts may arise from crystal packing effects .
- Dynamic NMR: Investigate conformational flexibility (e.g., rotation around ether linkages) causing split signals.
- Isotopic labeling: Use deuterated solvents to distinguish exchangeable protons in complex spectra.
Q. What strategies are effective for studying the compound’s photostability and degradation pathways?
Methodological Answer:
- Photolytic studies: Expose solutions to UV light (254 nm) and analyze degradation via HPLC-MS. Focus on methoxy group oxidation or pyridinium ring cleavage.
- Radical trapping: Add antioxidants (e.g., ascorbic acid) to identify radical-mediated pathways.
- Computational modeling: Use TD-DFT to predict excited-state behavior and bond dissociation energies .
Q. How can intermolecular interactions (e.g., with biomolecules) be systematically investigated?
Methodological Answer:
- Surface plasmon resonance (SPR): Immobilize target proteins (e.g., kinases) to measure binding kinetics.
- Isothermal titration calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of interactions.
- Molecular docking: Use PyMOL or AutoDock to model pyridinium-π interactions with aromatic amino acids .
Q. What computational methods are suitable for predicting the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze charge distribution (e.g., positive charge localization on pyridinium).
- Reactivity descriptors: Calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Solvent modeling: Use COSMO-RS to simulate solvation effects on reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
